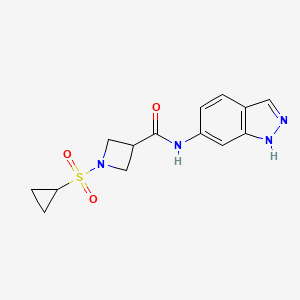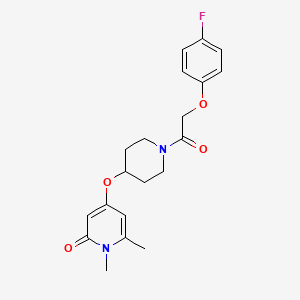
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide, also known as CPI-1205, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been linked to several diseases, including cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mecanismo De Acción
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide targets the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the packaging of DNA, and recruit other proteins to the site, leading to the activation of gene expression. This compound binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and blocking the activation of gene expression. This leads to the inhibition of cell growth and survival in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of cancer cells in preclinical models. In addition, this compound has been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic option for diseases such as rheumatoid arthritis and psoriasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide is its specificity for BET proteins, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it a viable option for clinical development. However, one limitation of this compound is its potential for resistance development, which may limit its efficacy in the long term.
Direcciones Futuras
There are several potential future directions for the development of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide. One area of interest is the combination of this compound with other treatments, such as immune checkpoint inhibitors, to improve the efficacy of cancer therapy. Another area of interest is the development of biomarkers to predict response to this compound, which may help to identify patients who are most likely to benefit from treatment. Finally, the development of second-generation BET inhibitors with improved efficacy and reduced resistance development is an area of active research.
Métodos De Síntesis
The synthesis of 1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide involves several steps, including the preparation of the cyclopropylsulfonyl azide, the indazole-6-carboxylic acid, and the azetidine-3-carboxylic acid. These intermediates are then coupled together using standard peptide coupling methods to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(cyclopropylsulfonyl)-N-(1H-indazol-6-yl)azetidine-3-carboxamide has been extensively studied in preclinical models of cancer, including multiple myeloma, acute myeloid leukemia, and prostate cancer. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the activity of BET proteins. This compound has also been shown to sensitize cancer cells to other treatments, such as chemotherapy and radiation therapy, making it a promising combination therapy option.
Propiedades
IUPAC Name |
1-cyclopropylsulfonyl-N-(1H-indazol-6-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(10-7-18(8-10)22(20,21)12-3-4-12)16-11-2-1-9-6-15-17-13(9)5-11/h1-2,5-6,10,12H,3-4,7-8H2,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGNXQBROQRNAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2940515.png)




![(Z)-ethyl 2-(2-((4-((2-ethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2940528.png)
![2,3-dimethoxy-5,6,17,17a-tetrahydro-8H-[1,3]benzimidazo[2'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B2940529.png)
![3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol](/img/structure/B2940531.png)


![2-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-propylpyrimidine-5-carboxylic acid](/img/structure/B2940535.png)
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2940536.png)
![2-[(5-chloro-2-fluorophenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2940537.png)

